molecular formula C15H23N3O2 B5488144 2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 883542-95-8

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5488144
CAS No.: 883542-95-8
M. Wt: 277.36 g/mol
InChI Key: QIPACLHITBTKQU-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound of significant interest in pharmacological and neuroscientific research. It features a molecular structure combining an acetamide backbone with 4-ethylpiperazine and 4-methoxyphenyl substituents, a motif present in compounds investigated for targeting central nervous system pathways . While the exact mechanism of this specific compound is under characterization, research on highly similar piperazine derivatives has demonstrated their potential as modulators of ion channels, such as TRPC6, which plays a critical role in synaptic plasticity and neuronal signaling . This suggests a potential research application in models of neurodegenerative conditions. Furthermore, structural analogs featuring the methoxyphenyl group are utilized in synthetic chemistry as intermediates, indicating this compound's potential utility in medicinal chemistry development and biochemical profiling . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (MSDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-17-8-10-18(11-9-17)12-15(19)16-13-4-6-14(20-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPACLHITBTKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233318
Record name 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883542-95-8
Record name 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883542-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-ethylpiperazine with 4-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the methoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or methoxyphenyl derivatives.

Scientific Research Applications

Synthesis and Physicochemical Properties

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of piperazine derivatives with acetamide derivatives. The compound's molecular formula is C15H23N3O2C_{15}H_{23}N_{3}O_{2} with a molecular weight of 277.36 g/mol. It exhibits a boiling point of approximately 461.4 °C .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related piperazine derivatives have shown promising results against various cancer cell lines, including breast cancer . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: A derivative demonstrated cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological properties, including anxiolytic and antidepressant effects. The presence of the piperazine ring in this compound suggests potential interactions with serotonin receptors, which are critical in mood regulation .

Case Study: A related compound was evaluated for its impact on serotonin receptor activity, showing enhanced binding affinity that could translate into therapeutic effects for anxiety disorders .

Future Directions and Research Needs

Further research is essential to fully understand the therapeutic potential and safety profile of this compound. Key areas for future investigation include:

  • In Vivo Studies: To assess efficacy and toxicity in living organisms.
  • Mechanistic Studies: To elucidate the precise biochemical pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis: To optimize the compound for better efficacy and lower side effects.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Features

The target compound shares a common scaffold with piperazinyl acetamide derivatives, where modifications to the piperazine substituent and the aryl acetamide group significantly influence activity. Key analogs include:

Table 1: Structural Comparison of Selected Piperazinyl Acetamides
Compound ID Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 4-Ethyl 4-Methoxyphenyl ~335.4* Not reported -
Compound 13 () 4-(4-Methoxyphenyl) 4-(p-Tolyl)thiazol-2-yl 422.54 289–290
Compound 14 () 4-(4-Chlorophenyl) 4-(p-Tolyl)thiazol-2-yl 426.96 282–283
N-(4-Fluorophenyl) analog () 4-(4-Methylphenyl)sulfonyl 4-Fluorophenyl ~423.5 Not reported
3a () N/A (Phenethyl chain) 2-Naphthalen-1-yl ~335.4 Not reported

*Calculated based on molecular formula C₁₅H₂₁N₃O₂.

Key Observations :

  • Acetamide Substituents : The 4-methoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chlorine in ’s Compound 14) or heterocyclic appendages (e.g., thiazole in ).

Anti-Inflammatory Potential

Compounds with piperazine-acetamide scaffolds, such as those in , inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases. For example:

  • Compound 13 (4-methoxyphenyl-piperazine): Exhibits MMP inhibitory activity with a melting point of 289–290°C, suggesting high stability .

Anticancer Activity

highlights N-(4-methoxyphenyl)acetamide derivatives with quinazoline sulfonyl groups (e.g., Compound 38–40) showing IC₅₀ values <10 µM against multiple cancer cell lines . While the target compound lacks the sulfonyl-quinazoline moiety, its 4-methoxyphenyl group may contribute to DNA intercalation or kinase inhibition.

Hypoglycemic Effects

reports N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a–3c) with IC₅₀ values of 69–87 µM against sucrose-loaded rat models. The ethylpiperazine in the target compound could modulate insulin sensitivity via similar mechanisms .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents: Ethyl vs. Aryl vs. Alkyl: Aryl groups (e.g., 4-chlorophenyl in ) may improve target affinity but reduce solubility.
  • Acetamide Modifications :
    • 4-Methoxyphenyl : Electron-donating methoxy groups improve stability and receptor binding compared to nitro or halogen substituents () .

Biological Activity

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O3SC_{20}H_{24}N_{6}O_{3}S, with a molecular weight of 428.5 g/mol. The compound features an ethylpiperazine moiety linked to a methoxyphenyl group, which may contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that the compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in tumor progression and cell proliferation.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity :
    • Studies have demonstrated that derivatives of the compound exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and LNCaP (prostate cancer) cells. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anti-cancer properties .
  • Inhibition of Topoisomerase II :
    • The compound has been identified as a non-intercalative inhibitor of Topoisomerase II, which is crucial for DNA replication and repair. This inhibition could lead to increased DNA damage and apoptosis in cancer cells .
  • Antimicrobial Activity :
    • Related compounds have demonstrated antibacterial and antifungal activities. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate derived from similar structures showed high fungicidal activity against Fusarium oxysporum and significant antibacterial effects against Pectobacterium carotovorum .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Study on A549 Cells : A study evaluated the effects of various concentrations of the compound on A549 cells, revealing a dose-dependent decrease in cell viability with notable IC50 values around 0.54 μM . The treatment also inhibited colony formation and migration, suggesting potential for use in cancer therapy.
  • Antimicrobial Testing : Compounds based on N-(4-methoxyphenyl)acetamide were synthesized and tested for antifungal properties, achieving notable inhibitory zones against pathogenic fungi at specific concentrations .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Antitumor ActivityA549 (lung cancer)0.54
Inhibition of Topo IIVarious Cancer LinesNot specified
AntibacterialPectobacterium carotovorumHigh inhibition zone at 0.4% concentration
AntifungalFusarium oxysporumHigh inhibition zone at 0.4% concentration

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